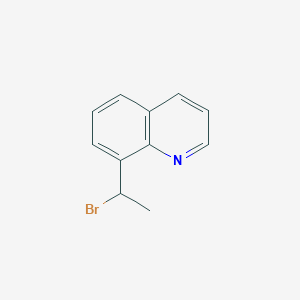

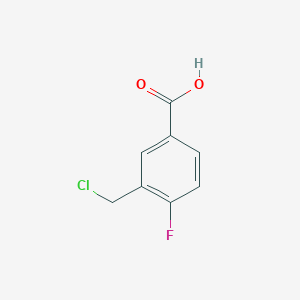

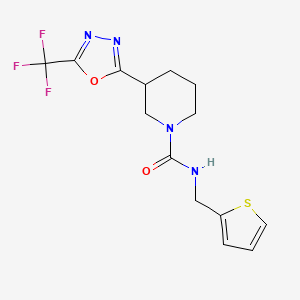

![molecular formula C18H16N2O2S B2711162 N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea CAS No. 339009-50-6](/img/structure/B2711162.png)

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thienyl groups), a urea group, and an ether linkage (in the benzyloxy group). These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzyloxy group might undergo reactions typical of ethers, while the urea group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility could be affected by the polar urea group and the nonpolar aromatic rings .Scientific Research Applications

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against cancer cell lines. Researchers synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and screened them against National Cancer Institute (NCI)-60 human cancer cell lines representing different cancer types. Some derivatives exhibited broad-spectrum antiproliferative activity .

Synthetic Organic Chemistry

The synthesis and characterization of N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea have been explored. The compound is obtained by base-induced dimerization of 3-benzyloxazolidin-2-one. Its X-ray structure reveals hydrogen-bonded dimers, forming a 14-membered ring. This work contributes to the understanding of heterocyclic rearrangements and structural features .

Benzyl Ether and Ester Synthesis

Interestingly, related compounds with benzyl moieties have been studied. For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild and convenient reagent for synthesizing benzyl ethers and esters. While not directly the same compound, this research sheds light on benzyl functional group transformations .

Plant Growth Regulation

Although not directly related to N-[3-(benzyloxy)-2-thienyl]-N’-phenylurea, studies on related urea derivatives like thidiazuron (TDZ) have explored their effects on plant growth regulation. TDZ, which contains a similar urea moiety, has been investigated for its role in cytokinin-like activity and tissue culture applications .

Medicinal Chemistry

Researchers have synthesized and evaluated 1-phenyl-3-(3-thiophenyl)urea derivatives as potential cannabinoid receptor type 1 (CB1) modulators. These derivatives were found to attenuate cocaine-seeking behavior, highlighting their potential therapeutic relevance .

Molecular Sieves-Assisted Synthesis

A novel series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized using molecular sieves and sonication. Although not directly the same compound, this work demonstrates the versatility of related benzyloxy-substituted derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-3-(3-phenylmethoxythiophen-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-18(19-15-9-5-2-6-10-15)20-17-16(11-12-23-17)22-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNXFTMMNXDMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

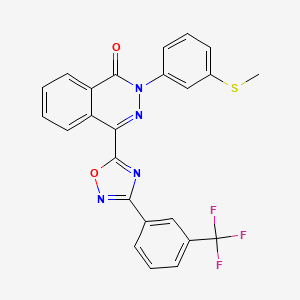

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)